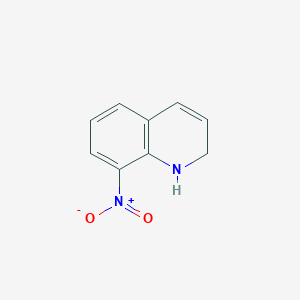

8-Nitro-1,2-dihydroquinoline

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-nitro-1,2-dihydroquinoline |

InChI |

InChI=1S/C9H8N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-5,10H,6H2 |

InChI Key |

UORIPNYKFAERJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 8-nitro-1,2-dihydroquinoline derivatives is their role as antibacterial agents. Recent studies have focused on their inhibitory effects against bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them ideal targets for antibiotic development.

Case Study: DNA Gyrase Inhibition

A study demonstrated that derivatives of this compound exhibited potent activity against Escherichia coli DNA gyrase. For instance, the derivative 8-(methylamino)-2-oxo-1,2-dihydroquinoline showed an IC50 value of 0.0017 μM, indicating strong enzyme inhibition. This research utilized high-throughput screening and fragment-based drug discovery techniques to optimize the compounds for enhanced antibacterial properties .

| Compound | IC50 Value (μM) | Binding Thermodynamic Parameters |

|---|---|---|

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline | 0.0017 | ΔH = -6.14 kcal/mol |

Photolabile Precursors

Another important application of this compound is its use as a photolabile precursor for carboxylic acids. The efficiency of photocleavage reactions involving this compound can be influenced by solvent properties and hydrogen-bonding interactions.

Research Findings

In a study focusing on the synthesis of 1-acyl-5-methoxy-8-nitro-1,2-dihydroquinoline, researchers found that the compound can effectively release carboxylic acids upon irradiation. This property makes it valuable in biochemical applications where controlled release is necessary .

Antiproliferative Activity

The antiproliferative effects of derivatives of this compound on cancer cell lines have also been investigated. For example, a study evaluated the activity of novel derivatives against HeLa cervical cancer cells.

Findings from Cytotoxicity Screening

The research indicated that certain derivatives demonstrated significant cytotoxic effects without hepatotoxicity. This suggests potential for development as anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Novel Derivative A | HeLa | 15 |

| Novel Derivative B | HeLa | 20 |

Material Science Applications

Beyond biological applications, this compound derivatives are being explored for their potential in materials science. Their ability to undergo photochromic reactions opens avenues for developing smart materials that respond to light stimuli.

Example: Photochromism Studies

Research on the photochromic properties of related compounds has shown that modifications at the nitrogen position can lead to distinct photophysical behaviors. This characteristic can be harnessed in designing materials for optical devices or sensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,2-dihydroquinoline derivatives is highly dependent on substituent positions and electronic effects. Below is a detailed comparison of 8-nitro-1,2-dihydroquinoline with analogous compounds:

Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity: The 8-nitro derivative exhibits stronger electrophilicity compared to the 8-hydroxy analog, enabling diverse nucleophilic attacks. This property is exploited in antimicrobial applications . Ethoxyquin’s ethoxy group undergoes metabolic de-ethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, highlighting the metabolic instability of alkoxy groups compared to nitro substituents .

Biological Activity: this compound derivatives show potent enzyme inhibition (e.g., DNA gyrase) due to nitro group interactions with catalytic residues . 8-Hydroxy analogs demonstrate DNA intercalation, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Synthetic Accessibility :

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 8-nitro-1,2-dihydroquinoline derivatives?

- Methodological Answer : The synthesis of this compound derivatives can be optimized using catalytic hydrogenation under mild conditions. Key parameters include:

- Reaction Time : 3 hours (prevents over-reduction).

- Temperature : 23°C (avoids side reactions).

- Catalyst : Hydrochloric acid (enhances reaction efficiency).

- Hydrogen Pressure : 0.15 MPa (balances safety and yield).

These conditions achieve a total yield of 32% while minimizing byproducts .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Adiabatic Calorimetry : To determine thermodynamic properties (e.g., enthalpy of fusion, ΔfusH) .

- UV-Vis and IR Spectroscopy : For identifying functional groups like nitro and dihydroquinoline moieties .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of isomers .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanism of 2-oxo-1,2-dihydroquinoline 8-monooxygenase?

- Methodological Answer :

- Enzyme Purification : Isolate the reductase (Fe-S flavoprotein, Mr 38,000) and oxygenase (Rieske-type Fe-S protein, Mr 330,000) components from Pseudomonas putida 86 .

- Activity Assays : Test substrate specificity using NADH as an electron donor and 25+ structural analogs to confirm selectivity for 2-oxo-1,2-dihydroquinoline .

- Gene Sequencing : Analyze oxoR (reductase) and oxoO (oxygenase) genes to identify cofactor-binding motifs (e.g., FAD, [2Fe-2S] clusters) and phylogenetic relationships .

- Phylogenetic Analysis : Compare oxygenase homology to class IA/IB enzymes to resolve evolutionary divergence .

Q. How to design experiments for studying receptor inactivation using dihydroquinoline derivatives?

- Methodological Answer :

- Compound Selection : Use N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to irreversibly inactivate dopamine receptors (e.g., D1/D2) .

- In Vivo Protocols : Administer EEDQ (4 mg/kg, intraperitoneal) in rodent models, followed by radioligand binding assays (e.g., [<sup>3</sup>H]8-OH-DPAT) to quantify receptor occupancy .

- Controls : Pre-treat with selective antagonists (e.g., neuroleptics) to protect specific receptor subtypes and validate selectivity .

Q. How to resolve contradictions in enzyme classification based on phylogenetic analysis?

- Methodological Answer :

- Sequence Alignment : Compare Rieske [2Fe-2S] and Fe-binding motifs in oxygenase components (e.g., OxoO vs. class IA/IB oxygenases) .

- Modular Analysis : Assess reductase (class IB-like) and oxygenase (class IA-like) phylogeny separately to identify hybrid evolutionary origins .

- Functional Studies : Test electron transfer efficiency between mismatched reductase-oxygenase pairs to validate modular compatibility .

Q. What precautions are critical when using dihydroquinoline derivatives in peptide synthesis?

- Methodological Answer :

- Reagent Choice : Prefer crystalline reagents like EEDQ or IIDQ over toxic liquid chloroformates to minimize handling risks .

- Coupling Conditions : Use IIDQ with Boc-protected amino acids in ethanol to avoid base-sensitive side reactions .

- Purity Monitoring : Employ HPLC to detect dihydroquinoline byproducts (e.g., ethoxyquinoline derivatives) during macrocyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.